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Compound Name: Bis(trimethylsilyl) azelaate

Cat. No.: B099416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and analysis of bis(trimethylsilyl) azelaate. This derivative of azelaic acid is

primarily utilized in analytical chemistry, particularly in gas chromatography-mass spectrometry

(GC-MS), to enhance the volatility of the parent dicarboxylic acid. This document consolidates

key molecular identifiers, physicochemical properties, and outlines a representative

experimental protocol for its synthesis. Furthermore, it details available analytical data,

including mass spectrometry and retention indices, and provides a foundational understanding

of its spectroscopic characteristics.

Molecular Structure and Identifiers
Bis(trimethylsilyl) azelaate, also known by its IUPAC name bis(trimethylsilyl) nonanedioate, is

the product of the derivatization of both carboxylic acid functional groups of azelaic acid with

trimethylsilyl (TMS) groups.[1] This silylation process replaces the acidic protons with non-polar

TMS groups, significantly increasing the molecule's volatility and thermal stability, making it

amenable to GC analysis.[2][3]

A comprehensive list of its identifiers is provided in the table below.
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Identifier Value Source

IUPAC Name bis(trimethylsilyl) nonanedioate

Synonyms

Bis(trimethylsilyl) azelaate,

Nonanedioic acid,

bis(trimethylsilyl) ester, Azelaic

acid, bis(trimethylsilyl) ester

[1][2]

CAS Number 17906-08-0

Molecular Formula C15H32O4Si2

Molecular Weight 332.58 g/mol [1][2]

SMILES

C--INVALID-LINK--

(C)OC(=O)CCCCCCCC(=O)O-

-INVALID-LINK--(C)C

[2]

InChI Key
UGESQDAUQLNVHU-

UHFFFAOYSA-N
[1][2]

Physicochemical Properties
The key physicochemical properties of bis(trimethylsilyl) azelaate are summarized in the

following table. The data is primarily derived from computational models and experimental data

from public databases.

Property Value Source

Molecular Weight 332.5832 g/mol [4]

Kovats Retention Index

(Standard non-polar)

1782, 1787, 1788, 1789, 1793,

1800.9
[1]

Kovats Retention Index (Semi-

standard non-polar)

1788, 1800, 1806, 1812,

1817.8, 1809
[1]
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General Synthetic Approach
Bis(trimethylsilyl) azelaate is synthesized by the silylation of azelaic acid. This is a common

derivatization technique used to protect carboxylic acid functional groups or to enhance their

volatility for analysis.[2] Common silylating agents for this purpose include

bis(trimethylsilyl)acetamide (BSA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and

hexamethyldisilazane (HMDS).[2][5] The general reaction involves the replacement of the

acidic proton of the carboxylic acid with a trimethylsilyl group.

Diagram 1: General Synthesis of Bis(trimethylsilyl) azelaate

Azelaic Acid
HOOC(CH2)7COOH

Bis(trimethylsilyl) azelaate
(CH3)3SiOOC(CH2)7COOSi(CH3)3

+ 2 equivalents

Silylating Agent
(e.g., BSA, BSTFA)

Byproduct

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of bis(trimethylsilyl) azelaate.

Representative Experimental Protocol
While a specific, detailed protocol for the synthesis of bis(trimethylsilyl) azelaate is not readily

available in the reviewed literature, a general procedure for the silylation of dicarboxylic acids

for GC-MS analysis can be adapted. The following is a representative protocol based on

common laboratory practices for derivatization.

Materials:

Azelaic acid

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a

catalyst

Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b099416?utm_src=pdf-body
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108285
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108285
https://www.researchgate.net/publication/305824115_Synthesis_of_trimethylsilyl_carboxylates_by_HMDS_under_solvent-free_conditions
https://www.benchchem.com/product/b099416?utm_src=pdf-body
https://www.benchchem.com/product/b099416?utm_src=pdf-body-img
https://www.benchchem.com/product/b099416?utm_src=pdf-body
https://www.benchchem.com/product/b099416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction vial with a screw cap and septum

Heating block or water bath

Vortex mixer

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Sample Preparation: Weigh approximately 1 mg of azelaic acid into a clean, dry 2 mL

reaction vial.

Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the azelaic acid. Vortex briefly

to ensure complete dissolution.

Silylating Agent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial.

Reaction: Tightly cap the vial and heat at 70-80 °C for 30-60 minutes in a heating block or

water bath.

Cooling: After the reaction is complete, allow the vial to cool to room temperature.

Analysis: The resulting solution containing bis(trimethylsilyl) azelaate is ready for direct

injection into the GC-MS system.

Stability Considerations
Trimethylsilyl esters, including bis(trimethylsilyl) azelaate, are known to be highly sensitive to

moisture.[2] The presence of water can lead to the hydrolysis of the silyl ester back to the

parent carboxylic acid. Therefore, it is crucial to use anhydrous solvents and reagents and to

minimize exposure to atmospheric moisture during synthesis and handling. One study noted

that di(trimethylsilyl) azelaate was found to be chemically unstable, degrading within a few

hours.[2][4] For quantitative analysis, it is advisable to analyze the derivatized sample as soon

as possible after preparation.

Analytical Characterization
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the characterization of bis(trimethylsilyl)
azelaate. The derivatization to the bis(trimethylsilyl) ester allows for its separation and

detection by gas chromatography.

Mass Spectrometry Fragmentation: The electron ionization (EI) mass spectrum of

bis(trimethylsilyl) azelaate is characterized by several key fragment ions. The fragmentation

of trimethylsilyl derivatives of dicarboxylic acids involves classical cleavages of the TMS ether

and ester groups, as well as interactions between the two terminal functional groups.[1]

Key fragment ions observed in the mass spectrum of bis(trimethylsilyl) azelaate include:

m/z 73: A very abundant ion, characteristic of the trimethylsilyl group, [(CH₃)₃Si]⁺.

m/z 75: Another characteristic ion of TMS ethers and esters, [O=Si(CH₃)₂H]⁺.

m/z 147: A diagnostic ion for TMS derivatives containing a [OSi(CH₃)₃] group, often arising

from a rearrangement.

[M-15]⁺: Loss of a methyl group from one of the TMS moieties.

[M-131]⁺: A fragment ion that can be formed through interactions between the two terminal

ester groups.[1]

The mass spectrum of bis(trimethylsilyl) azelaate available in the PubChem database shows

prominent peaks at m/z 73, 75, 117, and 201.[1]

Diagram 2: Analytical Workflow for Bis(trimethylsilyl) azelaate
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Caption: A simplified workflow from synthesis to analysis of bis(trimethylsilyl) azelaate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for bis(trimethylsilyl) azelaate was not found in the

reviewed literature, the expected chemical shifts can be predicted based on the known spectra

of similar trimethylsilyl esters and dicarboxylic acids.

¹H NMR:
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A strong singlet peak would be expected around δ 0.2-0.3 ppm, corresponding to the 18

protons of the two equivalent trimethylsilyl groups.

Multiplets corresponding to the methylene protons of the azelaic acid backbone would

appear in the region of δ 1.2-2.4 ppm. The protons alpha to the carbonyl groups would be

the most downfield.

¹³C NMR:

A signal for the methyl carbons of the TMS groups would be expected near δ 0 ppm.

Signals for the methylene carbons of the aliphatic chain would appear in the range of δ 25-

35 ppm.

The carbonyl carbons of the ester groups would be observed in the downfield region,

typically around δ 170-175 ppm.

²⁹Si NMR:

A single resonance would be expected, characteristic of the silicon atoms in the

trimethylsilyl ester environment.

Applications
The primary application of bis(trimethylsilyl) azelaate is as a volatile derivative for the

analytical determination of azelaic acid by GC-MS.[2] Azelaic acid itself has low volatility,

making its direct analysis by GC challenging. Derivatization to the bis(trimethylsilyl) ester

overcomes this limitation. This is relevant in various research fields, including:

Metabolomics: For the detection and quantification of azelaic acid in biological samples.

Clinical Chemistry: In the diagnosis and monitoring of certain metabolic disorders where

dicarboxylic acid levels are elevated.

Industrial Quality Control: For the analysis of azelaic acid in commercial products.

Conclusion
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Bis(trimethylsilyl) azelaate is a crucial derivative for the analytical study of azelaic acid. Its

synthesis via silylation is a straightforward process that significantly enhances its suitability for

gas chromatography. While the compound itself is primarily a transient species for analytical

purposes and exhibits moisture sensitivity, a thorough understanding of its molecular structure,

properties, and analytical behavior is essential for researchers and scientists working with

dicarboxylic acids. This guide provides a consolidated resource of the available technical

information to support such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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